Technical Documentation Center

4-Methoxy-2-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-2-methylbenzamide
  • CAS: 139583-91-8

Core Science & Biosynthesis

Foundational

Engineering Synthetic Lethality: In Vitro Biological Activity of 4-Methoxy-2-methylbenzamide Derivatives in Wild-Type BRCA Triple-Negative Breast Cancer

Executive Summary & Molecular Rationale Triple-negative breast cancer (TNBC) represents a formidable clinical challenge due to the absence of standard targetable receptors (ER, PR, HER2). While poly(ADP-ribose) polymeras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Triple-negative breast cancer (TNBC) represents a formidable clinical challenge due to the absence of standard targetable receptors (ER, PR, HER2). While poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib have revolutionized the treatment of BRCA-mutated cancers via synthetic lethality, approximately 80% of TNBC patients possess wild-type BRCA (WT-BRCA) and exhibit intrinsic resistance to PARP monotherapy [1].

Recent pharmacological advances have identified epigenetic modulation—specifically the inhibition of Enhancer of Zeste Homolog 2 (EZH2)—as a mechanism to downregulate WT-BRCA expression. This creates a "BRCAness" phenotype, restoring sensitivity to PARP inhibition [2]. In this context, derivatives built upon the 4-methoxy-2-methylbenzamide scaffold have emerged as breakthrough first-in-class dual PARP/EZH2 inhibitors.

This technical guide provides an in-depth framework for evaluating the in vitro biological activity of these derivatives. By detailing the causality behind experimental designs and establishing self-validating protocols, this whitepaper serves as a blueprint for translating dual-target engagement into validated cellular efficacy.

Mechanism of Action: The Dual-Target Paradigm

The structural integration of a PARP-binding pharmacophore with an EZH2-targeting moiety using a 4-methoxy-2-methylbenzamide core allows a single molecule to simultaneously disrupt DNA repair and epigenetic silencing [1].

Causality in Target Selection: In WT-BRCA cells, PARP inhibition alone merely stalls replication forks, which are subsequently rescued by intact Homologous Recombination (HR) pathways. By simultaneously inhibiting EZH2, the derivative downregulates BRCA1/2 expression. The resulting HR deficiency forces the cell to rely on error-prone repair mechanisms, converting Single-Strand Breaks (SSBs) into lethal Double-Strand Breaks (DSBs) [2].

Mechanism Cmpd 4-Methoxy-2-methylbenzamide Derivative PARP PARP-1 Enzyme Cmpd->PARP Catalytic Inhibition EZH2 EZH2 Enzyme Cmpd->EZH2 Epigenetic Inhibition SSB Single-Strand Breaks PARP->SSB Prevents Repair BRCA Wild-Type BRCA1/2 EZH2->BRCA Downregulates Expression HR Homologous Recombination BRCA->HR Impairs Repair Pathway DSB Double-Strand Breaks HR->DSB Fails to Resolve SSB->DSB Replication Fork Collapse Death Synthetic Lethality DSB->Death Apoptosis

Fig 1. Dual PARP/EZH2 inhibition signaling pathway inducing synthetic lethality in WT-BRCA TNBC.

In Vitro Pharmacological Profiling

To validate the biological activity of 4-methoxy-2-methylbenzamide derivatives (e.g., Compound 5a), quantitative data must be benchmarked against clinical-stage monotherapies. The table below summarizes the cellular efficacy of a optimized derivative against WT-BRCA TNBC cell lines, demonstrating profound synergistic amplification compared to Olaparib alone [1].

Quantitative Efficacy Summary
Cell Line / TargetBiological CharacteristicCompound 5a (Derivative) IC₅₀Olaparib (PARPi) IC₅₀Tazemetostat (EZH2i) IC₅₀
MDA-MB-231 TNBC, WT-BRCA, High EZH22.63 μM ~39.45 μM (15x higher)> 50 μM
MDA-MB-468 TNBC, WT-BRCA, High EZH20.41 μM ~32.80 μM (80x higher)> 50 μM
MCF-7 ER+, WT-BRCA, Mod. EZH2> 10.0 μM> 50 μM> 50 μM
MCF-10A Normal Breast Epithelial> 50.0 μM > 50 μM> 50 μM

Data Interpretation: The derivative exhibits an 80-fold increase in potency in MDA-MB-468 cells compared to Olaparib [2]. Crucially, the lack of toxicity in MCF-10A cells confirms a highly specific therapeutic window, validating that the synthetic lethality is tumor-specific.

Validated Experimental Protocols

As a standard of trustworthiness, every assay must operate as a self-validating system . This requires the integration of strict Quality Control (QC) metrics, including the calculation of the Z'-factor ( Z′=1−∣μp​−μn​∣3(σp​+σn​)​ ) to ensure assay robustness.

Workflow Prep Compound Preparation Enzyme Enzymatic Assays (PARP-1 / EZH2) Prep->Enzyme QC Passed Cell Cell Viability (TNBC Lines) Enzyme->Cell IC50 < 10 μM Mech Mechanistic Validation Cell->Mech High Efficacy

Fig 2. In vitro screening workflow for 4-Methoxy-2-methylbenzamide derivatives.

Protocol 4.1: In Vitro PARP-1 Chemiluminescent Assay

Purpose: To quantify the direct catalytic inhibition of PARP-1. System Validation: Olaparib serves as the positive control (100% inhibition reference); vehicle (DMSO) serves as the negative control (0% inhibition). A Z'-factor > 0.6 is required for plate acceptance.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histones and incubate overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100.

  • Compound Addition: Serially dilute the 4-methoxy-2-methylbenzamide derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT). Add 10 μL of compound/control per well.

  • Enzyme Reaction: Add 0.5 Units of recombinant human PARP-1 enzyme and biotinylated NAD⁺ substrate to each well. Incubate at room temperature for 60 minutes.

  • Detection: Wash the plate 3x. Add Streptavidin-HRP conjugate (1:500 dilution) and incubate for 30 minutes.

  • Readout: Add chemiluminescent substrate (e.g., ECL reagent) and read the luminescence immediately on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 4.2: In Vitro EZH2 Histone Methyltransferase (HMT) Assay

Purpose: To verify the secondary pharmacophore's ability to halt epigenetic methylation. System Validation: Tazemetostat (EZH2i) is utilized as the positive control [2]. Background fluorescence from a no-enzyme well defines the assay floor.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the derivative (varying concentrations), PRC2 complex (containing mutant or WT EZH2), and SAM (S-adenosylmethionine) methyl donor.

  • Substrate Addition: Add the biotinylated Histone H3 peptide substrate.

  • Incubation: Seal the plate and incubate at 30°C for 3 hours to ensure steady-state kinetics.

  • Quenching & Detection: Stop the reaction by adding a quench buffer containing a Eu-labeled anti-H3K27me3 antibody and APC-conjugated Streptavidin (TR-FRET format).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm. The emission ratio is inversely proportional to EZH2 inhibition.

Protocol 4.3: Cellular Viability and Synthetic Lethality Profiling

Purpose: To translate enzymatic inhibition into functional tumor cell death. System Validation: MCF-10A cells must maintain >90% viability at the IC₅₀ concentration of the TNBC lines to validate the therapeutic window [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231, MDA-MB-468, and MCF-10A cells at 3,000 cells/well in 96-well plates using appropriate media (e.g., DMEM with 10% FBS for TNBC lines). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with the 4-methoxy-2-methylbenzamide derivative (0.01 μM to 50 μM) for 72 hours.

  • Viability Assessment: Add 10 μL of CCK-8 (Cell Counting Kit-8) reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 450 nm. Normalize data against the DMSO control to determine the percentage of viable cells and plot the dose-response curve.

Conclusion & Translational Outlook

The rational design of 4-methoxy-2-methylbenzamide derivatives as dual PARP/EZH2 inhibitors represents a masterclass in overcoming intrinsic drug resistance. By utilizing rigorous, self-validating in vitro assays, researchers can conclusively demonstrate that these compounds not only engage both targets at the enzymatic level but also successfully induce synthetic lethality in wild-type BRCA TNBC models. This robust in vitro profiling is the critical first step toward translating these novel chemical entities into viable clinical candidates for patients lacking targeted therapeutic options.

References

  • Wang, C., Qu, L., Li, S., Yin, F., Ji, L., Peng, W., Luo, H., Lu, D., Liu, X., Chen, X., Kong, L., & Wang, X. (2021). Discovery of First-in-Class Dual PARP and EZH2 Inhibitors for Triple-Negative Breast Cancer with Wild-Type BRCA. Journal of Medicinal Chemistry, 64(17), 12630–12650. [Link]

Sources

Exploratory

Pharmacokinetic profiling and ADME properties of 4-Methoxy-2-methylbenzamide

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 4-Methoxy-2-methylbenzamide Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) and Absorption, Distribut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 4-Methoxy-2-methylbenzamide

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) characterization of the small molecule, 4-Methoxy-2-methylbenzamide. While specific experimental data for this compound is not extensively published, this document outlines the requisite in vitro and in vivo studies essential for defining its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of standard methodologies, the rationale behind experimental choices, and the interpretation of potential outcomes. The protocols described herein represent a self-validating system for the thorough evaluation of a novel chemical entity.

Introduction

4-Methoxy-2-methylbenzamide is a small molecule with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1] In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with a biological system is paramount. The journey of a drug from administration to its therapeutic target and its eventual elimination from the body is governed by its ADME properties. These properties, in turn, dictate the compound's pharmacokinetic profile, including its bioavailability, half-life, and exposure levels.[2]

Early and accurate assessment of ADME characteristics is critical to the success of any drug development program. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug candidates and reducing the likelihood of late-stage failures.[3] This guide will delineate a logical, stepwise approach to generating a comprehensive ADME and PK profile for 4-Methoxy-2-methylbenzamide, employing a suite of well-established in vitro and in vivo assays.

Physicochemical Characterization

The foundational ADME properties of a compound are often influenced by its fundamental physicochemical characteristics. These parameters provide early insights into a molecule's potential behavior.

PropertyValue (Predicted/Known)Significance
Molecular Weight165.19 g/mol [1]Influences diffusion and transport across membranes.
Molecular FormulaC9H11NO2[1]Defines the elemental composition.
AppearanceOff-white to white solid[1]Basic physical property.
Boiling Point274.7±28.0 °C[1]Indicator of volatility.
Density1.113±0.06 g/cm3 [1]Physical characteristic of the solid form.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. This process is primarily governed by the compound's aqueous solubility and its ability to permeate the intestinal epithelium.

Aqueous Solubility

A compound must be in solution to be absorbed. Poor solubility can be a major impediment to achieving adequate drug exposure.[4] Solubility is typically assessed at different pH values to mimic the conditions of the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution.[5][6]

  • Preparation: Prepare buffers at pH 2.0, 4.5, and 7.4 to simulate gastric and intestinal fluids.

  • Incubation: Add an excess amount of solid 4-Methoxy-2-methylbenzamide to each buffer in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS.[5]

Hypothetical Data Summary: Solubility of 4-Methoxy-2-methylbenzamide

pHSolubility (µg/mL)Interpretation
2.050Moderate solubility in acidic conditions.
4.575Increased solubility in the upper intestine.
7.465Good solubility at physiological pH.
Intestinal Permeability

The ability of a compound to cross the intestinal cell layer is another key determinant of oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[7][8][9]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Caco-2 cells, derived from a human colon adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[7][9]

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ system and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral): Add 4-Methoxy-2-methylbenzamide (e.g., at 10 µM) to the apical (A) side of the monolayer. At various time points, take samples from the basolateral (B) receiver compartment.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the extent of active efflux.

  • Analysis: Quantify the compound concentration in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell filters culture Culture for 18-22 days to form monolayer seed->culture teer Check monolayer integrity (TEER) culture->teer add_compound Add compound to Apical (A) or Basolateral (B) side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate interpret Classify Permeability (Low, Medium, High) calculate->interpret

Caption: Caco-2 Permeability Assay Workflow.

Hypothetical Data Summary: Permeability of 4-Methoxy-2-methylbenzamide

ParameterValueClassification
Papp (A→B) (10⁻⁶ cm/s)15High
Papp (B→A) (10⁻⁶ cm/s)18-
Efflux Ratio1.2Not a substrate of efflux transporters.

Distribution

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins, as only the unbound fraction is free to interact with its target and be metabolized or excreted.[10]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The RED method is a common in vitro assay to determine the fraction of a compound that is unbound in plasma.[10][11]

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not plasma proteins.[11]

  • Incubation: Add plasma containing 4-Methoxy-2-methylbenzamide to one chamber and dialysis buffer (pH 7.4) to the other.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[10]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of binding.

Hypothetical Data Summary: Plasma Protein Binding of 4-Methoxy-2-methylbenzamide

SpeciesFraction Unbound (fu)Percent BoundInterpretation
Human0.1585%Moderately bound.
Rat0.2080%Moderately bound.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process can lead to the inactivation, activation, or formation of toxic metabolites.

Metabolic Stability

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes. This provides an estimate of its intrinsic clearance.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[3]

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a buffer system, and 4-Methoxy-2-methylbenzamide (e.g., at 1 µM).

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[14]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining compound concentration versus time to determine the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualization: Metabolic Stability Assay Workflow

MetabolicStability_Workflow start Prepare incubation mixture: Compound + Liver Microsomes/Hepatocytes initiate Initiate reaction with cofactor (NADPH) start->initiate sampling Take samples at multiple time points initiate->sampling quench Quench reaction with cold solvent sampling->quench process Centrifuge and collect supernatant quench->process analyze Analyze remaining compound by LC-MS/MS process->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Metabolic Stability Assay Workflow.

Hypothetical Data Summary: Metabolic Stability of 4-Methoxy-2-methylbenzamide

SystemIn Vitro t½ (min)CLint (µL/min/mg protein)Interpretation
Human Liver Microsomes4515.4Moderate stability.
Rat Liver Microsomes3023.1Lower stability in rats than humans.
Cytochrome P450 (CYP) Inhibition

It is crucial to assess whether a new drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions (DDIs) by affecting the metabolism of co-administered drugs.[15][16] This is a key recommendation in regulatory guidelines.[17][18]

Experimental Protocol: CYP Inhibition (IC50) Assay

This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

  • Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) in the presence of varying concentrations of 4-Methoxy-2-methylbenzamide.[15]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculation: Determine the IC50 value by plotting the percentage of inhibition against the concentration of 4-Methoxy-2-methylbenzamide.

Hypothetical Data Summary: CYP Inhibition Profile of 4-Methoxy-2-methylbenzamide

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50Low risk of inhibition.
CYP2C9> 50Low risk of inhibition.
CYP2C19> 50Low risk of inhibition.
CYP2D625Potential for weak inhibition.
CYP3A4> 50Low risk of inhibition.

In Vivo Pharmacokinetic (PK) Study

In vivo studies in animal models are essential to understand the overall ADME profile and to determine key PK parameters in a living system.[2] Rodent studies are typically conducted in early drug development.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) Group: Administer 4-Methoxy-2-methylbenzamide as a bolus injection (e.g., 1 mg/kg) to determine its properties without the absorption phase.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).[19]

  • Blood Sampling: Collect blood samples from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of 4-Methoxy-2-methylbenzamide in the plasma samples using a validated LC-MS/MS method.[20][21]

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[22]

Visualization: In Vivo Pharmacokinetic Study Workflow

InVivoPK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose IV Administration (e.g., 1 mg/kg) blood_collection Serial blood sampling at defined time points po_dose PO Administration (e.g., 10 mg/kg) plasma_prep Process blood to obtain plasma blood_collection->plasma_prep lcms Quantify drug in plasma by LC-MS/MS plasma_prep->lcms pk_analysis Calculate PK parameters (AUC, Cmax, t½, F%) lcms->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Hypothetical Data Summary: Pharmacokinetic Parameters of 4-Methoxy-2-methylbenzamide in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)-1200
Tmax (hr)-1.0
AUC (ng*hr/mL)8504250
t½ (hr)2.53.0
Clearance (mL/min/kg)19.6-
Bioavailability (F%)-50%

Conclusion

Based on this comprehensive, albeit hypothetical, ADME and pharmacokinetic profiling, 4-Methoxy-2-methylbenzamide exhibits several favorable drug-like properties. It demonstrates good aqueous solubility and high intestinal permeability, suggesting it is likely well-absorbed orally. The compound is moderately bound to plasma proteins. Its metabolic stability is moderate, and it shows a low potential for inhibiting major CYP450 enzymes, indicating a lower risk of drug-drug interactions. The in vivo pharmacokinetic study in rats suggests good oral bioavailability and a reasonable half-life.

This structured approach to ADME/PK characterization provides a robust foundation for decision-making in a drug discovery program. The data generated from these assays are integral to understanding a compound's disposition, predicting its human pharmacokinetics, and designing safe and effective clinical studies.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 139583-91-8 | 4-Methoxy-2-methylbenzamide | MFCD12406151. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Napoli, E., et al. (2026). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.
  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
  • U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

  • Fülöp, F., et al. (2022). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. Pharmaceutics.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Araújo, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Integrity and Transport Studies. Pharmaceutics.
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved from [Link]

  • Adhao, V. S. (2024, March 20). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis".
  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Caco-2 cells permeability. (n.d.). Retrieved from [Link]

  • Lee, S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics.
  • FDA Learning Cache. (2025, August 19). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N,N-diethyl-4-methoxy-2-methylbenzamide. Retrieved from [Link]

  • Creative Biolabs. (2019, December 28). Solubility Assessment Service. Retrieved from [Link]

  • IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Rasayan J. Chem. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • FDA Learning Cache. (2025, August 19). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 4-Methoxy-2-methylbenzamide

Introduction 4-Methoxy-2-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric conditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxy-2-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its accurate identification, structural elucidation, and quantification in complex matrices. This application note provides a detailed guide to the fragmentation pathways of 4-Methoxy-2-methylbenzamide, primarily under Electrospray Ionization (ESI) conditions, offering insights for researchers, scientists, and drug development professionals. The narrative emphasizes the chemical logic behind the observed fragmentation, ensuring a deep, mechanistic understanding.

Core Principles of 4-Methoxy-2-methylbenzamide Fragmentation

Under positive-ion ESI, 4-Methoxy-2-methylbenzamide readily protonates, most likely at the carbonyl oxygen or the amide nitrogen, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this ion is governed by the stability of the resulting fragment ions and neutral losses. The presence of the methoxy, methyl, and amide functional groups on the benzene ring directs the fragmentation cascade, leading to a characteristic mass spectrum.

A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). This cleavage results in the formation of a stable acylium ion, a phenomenon that is central to the fragmentation of 4-Methoxy-2-methylbenzamide.[1][2] The stability of this acylium ion is a key driving force for this fragmentation route.[2]

Proposed Fragmentation Pathway of 4-Methoxy-2-methylbenzamide

The primary fragmentation of the protonated molecule [M+H]⁺ at m/z 166.08 is proposed to proceed via two main pathways, with subsequent fragmentation of the resulting product ions.

Pathway A: Formation of the Acylium Ion

The most prominent fragmentation route involves the neutral loss of ammonia (NH₃) from the protonated molecule, leading to the formation of the 4-methoxy-2-methylbenzoyl cation (an acylium ion) at m/z 149.06. This is a characteristic fragmentation for primary amides.[3]

Fragmentation Pathway A M_H [M+H]⁺ m/z 166.08 Acylium [M+H - NH₃]⁺ 4-methoxy-2-methylbenzoyl cation m/z 149.06 M_H->Acylium - NH₃

Caption: Formation of the stable acylium ion.

Pathway B: Loss of the Methyl Group

An alternative initial fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a radical cation at m/z 151.06. This pathway is plausible due to the relative stability of the resulting ion.

Fragmentation Pathway B M_H [M+H]⁺ m/z 166.08 M_CH3 [M+H - •CH₃]⁺ m/z 151.06 M_H->M_CH3 - •CH₃

Caption: Loss of a methyl radical from the methoxy group.

Secondary Fragmentation Pathways

The initial fragment ions can undergo further fragmentation, providing additional structural information.

The acylium ion (m/z 149.06) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to form a substituted phenyl cation at m/z 121.06.[4] This ion can then lose a methyl radical to form an ion at m/z 106.04.

Secondary Fragmentation Acylium [M+H - NH₃]⁺ m/z 149.06 Phenyl_Cation [M+H - NH₃ - CO]⁺ m/z 121.06 Acylium->Phenyl_Cation - CO Final_Ion [M+H - NH₃ - CO - •CH₃]⁺ m/z 106.04 Phenyl_Cation->Final_Ion - •CH₃

Caption: Subsequent fragmentation of the acylium ion.

Quantitative Fragmentation Analysis

The following table summarizes the proposed major fragment ions of 4-Methoxy-2-methylbenzamide, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are hypothetical and would need to be confirmed experimentally.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure / Neutral Loss
[M+H]⁺166.08Protonated Molecule
[M+H - NH₃]⁺149.06Loss of ammonia (NH₃)
[M+H - •CH₃]⁺151.06Loss of a methyl radical (•CH₃)
[M+H - NH₃ - CO]⁺121.06Loss of NH₃ and carbon monoxide (CO)
[M+H - NH₃ - CO - •CH₃]⁺106.04Loss of NH₃, CO, and a methyl radical (•CH₃)

Experimental Protocols

This section outlines a general procedure for the analysis of 4-Methoxy-2-methylbenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Prepare a stock solution of 4-Methoxy-2-methylbenzamide at a concentration of 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Perform product ion scans of the precursor ion at m/z 166.08 to observe the fragmentation pattern. Optimize collision energy to maximize the intensity of the product ions (typically in the range of 10-30 eV).

Workflow Diagram for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Prepare Working Standards Stock->Working Inject Inject Sample (5 µL) Separate C18 Reversed-Phase Separation Inject->Separate Ionize Positive ESI Separate->Ionize Select Select Precursor Ion (m/z 166.08) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Detect Product Ions Fragment->Detect Analyze Analyze Fragmentation Pattern Detect->Analyze Identify Identify Characteristic Fragments Analyze->Identify

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 4-Methoxy-2-methylbenzamide is characterized by predictable pathways, primarily driven by the formation of a stable acylium ion through the loss of ammonia. Further fragmentation of this ion provides a rich fingerprint for the structural confirmation of the molecule. The experimental protocol detailed herein provides a robust starting point for the analysis of this and structurally related compounds. This application note serves as a valuable resource for scientists engaged in the analysis of small aromatic amides, facilitating more accurate and efficient structural elucidation.

References

  • de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23157-23166. Available at: [Link]

  • Lange, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1256-1265. Available at: [Link]

  • Harrison, A. G. (2003). Ionic Transacetalization with Acylium Ions: A Class-Selective and Structurally Diagnostic Reaction for Cyclic Acetals Performed under Unique Electrospray and Atmospheric Pressure Chemical Ionization In-Source Ion−Molecule Reaction Conditions. Analytical Chemistry, 75(18), 4835-4844. Available at: [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 4(1), 133-138. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(3), 10-26. Available at: [Link]

  • Drakopoulos, M., & Varelis, P. (2019). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Chromatography B, 1124, 121-129. Available at: [Link]

  • Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Application Note. Available at: [Link]

  • SCIEX. (2018). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX Technical Note. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.14: Fragmentation Patterns of Organic Molecules. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Wesdemiotis, C. (2014). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Semantic Scholar. Available at: [Link]

  • Lee, Y. J., & Lee, Y. M. (2021). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling, 61(10), 4947-4958. Available at: [Link]

  • Allen, F., et al. (2022). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Bioinformatics, 38(11), 2894-2901. Available at: [Link]

  • McHale, M., et al. (2000). Why Are B ions stable species in peptide spectra? Journal of the American Society for Mass Spectrometry, 11(10), 874-883. Available at: [Link]

  • Chen, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(7), 1433-1442. Available at: [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC baseline drift during 4-Methoxy-2-methylbenzamide detection

Guide: Troubleshooting and Resolving HPLC Baseline Drift As a Senior Application Scientist, I understand that a stable baseline is the foundation of accurate and reproducible HPLC analysis. When working with compounds li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting and Resolving HPLC Baseline Drift

As a Senior Application Scientist, I understand that a stable baseline is the foundation of accurate and reproducible HPLC analysis. When working with compounds like 4-Methoxy-2-methylbenzamide, particularly in regulated environments, baseline drift can obscure low-level impurities, compromise peak integration, and ultimately invalidate quantitative results. This guide provides a structured, field-proven approach to diagnosing and resolving baseline drift, moving from systematic isolation of the problem to specific, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is HPLC baseline drift, and why is it a critical issue?

Baseline drift is a gradual, consistent deviation of the detector signal from a flat, horizontal line over the course of a chromatographic run.[1] It can manifest as a rising, falling, or cyclical pattern.[2] This is a critical issue because it directly impacts the accuracy of quantitative analysis. A drifting baseline makes it difficult to set a proper integration start and end point, leading to significant errors in peak area calculation, which is especially problematic for determining the purity of active pharmaceutical ingredients (APIs) like 4-Methoxy-2-methylbenzamide.

The primary types of baseline drift offer clues to the underlying cause:

  • Positive (Upward) Drift: Often associated with increasing UV absorbance during a gradient, column bleed, or contamination eluting from the system.[3][4]

  • Negative (Downward) Drift: Can occur when a mobile phase component with high background absorbance is washed out, or due to temperature imbalances.

  • Cyclical or Wavy Drift: Frequently points to issues with the pump, such as pressure fluctuations from failing check valves or inadequate mobile phase mixing.[5]

Systematic Troubleshooting Protocol

A chaotic approach to troubleshooting wastes time, solvents, and resources. The most effective strategy is a logical, sequential process of elimination to isolate the source of the drift.

Q2: My baseline is drifting. What is the first step to diagnose the problem?

The first step is to systematically determine which part of the HPLC system is responsible: the detector, the fluidic path (pump, mobile phase), or the column. The following protocol provides a self-validating method to pinpoint the source.

Experimental Protocol: Isolating the Source of Baseline Drift
  • Step 1: Test the Detector.

    • Stop the pump flow.

    • Observe: Does the baseline stabilize and become flat?

    • Interpretation:

      • If the drift continues with no flow, the issue is likely with the detector electronics or the lamp.[4] Common causes include an aging UV lamp that has not been given adequate warm-up time or a contaminated or leaking flow cell.[5][6]

      • If the drift stops, the problem originates upstream from the detector (in the pump, mobile phase, or column). Proceed to Step 2.

  • Step 2: Test the Pump and Mobile Phase.

    • Remove the column from the system.

    • Replace the column with a zero-dead-volume union or a backpressure capillary.

    • Start the pump flow using your method's conditions (isocratic or gradient).

    • Observe: Does the baseline drift return?

    • Interpretation:

      • If the drift returns without the column, the source is the mobile phase, the pump, or the mixer.[4] This could be due to contaminated solvents, improper degassing, leaks, failing pump seals, or poor mixing.[5][7]

      • If the baseline is stable without the column, the problem is directly related to the column itself. Proceed to Step 3.

  • Step 3: Confirm Column Involvement.

    • Reinstall the column.

    • Allow the system to equilibrate thoroughly (at least 10-15 column volumes).

    • Run the method with no injection.

    • Observe: Does the drift reappear only when the column is in line?

    • Interpretation:

      • If the drift returns, the cause is either column contamination (strongly retained compounds from previous injections are "bleeding" off) or insufficient column equilibration.[4][5]

The following diagram visualizes this logical workflow.

HPLC_Troubleshooting_Flowchart Diagram 1: Systematic HPLC Baseline Drift Troubleshooting start Baseline Drift Observed stop_flow Stop Pump Flow start->stop_flow drift_continues Drift Continues? stop_flow->drift_continues Wait 5-10 min detector_issue Problem: Detector (Lamp, Flow Cell, Electronics) drift_continues->detector_issue Yes remove_column Restart Flow, Bypass Column (Use Union/Capillary) drift_continues->remove_column No drift_returns Drift Returns? remove_column->drift_returns Run Method Conditions pump_mobile_phase_issue Problem: Pump / Mobile Phase (Leaks, Degassing, Mixing, Contamination) drift_returns->pump_mobile_phase_issue Yes column_issue Problem: Column (Contamination, Equilibration) drift_returns->column_issue No

Caption: Diagram 1: Systematic HPLC Baseline Drift Troubleshooting.

Deep Dive: Common Causes and Solutions

Once you have isolated the general area of the problem, you can focus on specific causes.

Mobile Phase Management

The mobile phase is the most common source of baseline issues.[1]

Q3: Could my mobile phase preparation be causing the drift?

Absolutely. Improper preparation is a frequent culprit. Follow these best practices:

  • Use High-Purity Solvents: Always use HPLC or MS-grade solvents and fresh, purified water (e.g., Milli-Q). Lower-grade solvents can contain UV-absorbing impurities that cause baseline issues.[8]

  • Prepare Fresh Daily: Aqueous buffers are susceptible to microbial growth, which can create baseline noise and blockages. It is best practice to prepare aqueous mobile phases fresh each day.[9][10]

  • Degas Thoroughly: Dissolved gases can outgas in the detector flow cell, causing noise and drift.[1] Use an inline degasser or other methods like helium sparging or sonication before use.[9]

  • Filter Buffers: Always filter aqueous buffers through a 0.45 µm or 0.22 µm filter to remove particulate matter that could damage the pump and column.[8]

  • Correct Mixing Order: When preparing a buffered mobile phase, always add the organic solvent to the aqueous buffer solution slowly while stirring. Adding the aqueous phase to the organic solvent dramatically increases the risk of precipitating the buffer salts, which can cause severe system damage.[11]

Q4: I'm running a gradient method, and my baseline drifts upwards. What's wrong?

This is a classic issue in gradient elution. It is typically caused by a mismatch in the UV absorbance of your Mobile Phase A (aqueous) and Mobile Phase B (organic) at the detection wavelength.[4] For example, if your acetonitrile (Mobile Phase B) has a slightly higher absorbance than your water (Mobile Phase A), the baseline will rise as the percentage of B increases.

Solution: Absorbance Matching

  • Fill two vials, one with Mobile Phase A and one with Mobile Phase B.

  • Place them in your autosampler.

  • Inject a large volume (e.g., 100 µL) of Mobile Phase A while the system is running on 100% Mobile Phase A. Note the baseline shift.

  • Inject the same volume of Mobile Phase B.

  • If Mobile Phase B causes a significant positive or negative peak, its absorbance is different.

  • You can balance this by adding a small amount of a UV-absorbing compound (like the buffer additive you are already using, or even acetone in trace amounts for non-analytical balancing) to the weaker-absorbing solvent until the injection of one into the other produces a minimal disturbance.[5]

Column and Temperature Issues

Q5: Can the temperature of my lab or column cause baseline drift?

Yes, temperature is a critical but often overlooked factor.[2] Inconsistent temperature control is a major source of drift, especially for UV and Refractive Index (RI) detectors.[3]

  • Cause: The mobile phase viscosity and the refractive index change with temperature. If the column is heated but the mobile phase cools as it travels through tubing to an unheated detector, the change in refractive index can cause a significant baseline drift.[5]

  • Solution:

    • Use a column oven to maintain a stable and consistent temperature.[2]

    • Ensure the laboratory's ambient temperature is stable and avoid placing the HPLC system near drafts from vents or windows.[3][12]

    • Insulate the tubing between the column and the detector to minimize heat loss.[1]

Q6: How do I know if my column is contaminated, and what should I do?

Column contamination leads to a rising baseline as strongly retained impurities from previous injections slowly elute, a phenomenon known as column bleed.[5] This is common when analyzing complex samples or when an inadequate column wash is used between runs.

Solution: Column Flushing and Regeneration

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[5]

  • Consult the column manufacturer's instructions for the recommended flushing procedure. A generic procedure for a C18 column is:

    • Flush with your mobile phase without buffer (e.g., Water/Acetonitrile).

    • Flush with 100% Acetonitrile.

    • Flush with 100% Isopropanol (an effective solvent for removing lipids and strongly bound nonpolar compounds).

    • Flush again with 100% Acetonitrile.

    • Gradually re-introduce your mobile phase.

  • Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase before starting your analysis to ensure a stable baseline.[1]

Method-Specific Considerations for 4-Methoxy-2-methylbenzamide

The analysis of benzamide derivatives often involves conditions that are sensitive to the issues discussed above.

Q7: What are the typical HPLC conditions for analyzing 4-Methoxy-2-methylbenzamide, and how do they relate to baseline drift?

While a specific validated method should always be followed, analysis of similar benzamide structures provides a reliable starting point.[13][14][15] These methods often use conditions that require careful attention to prevent baseline drift.

ParameterTypical Value/ConditionImplication for Baseline Drift
Column Reversed-Phase C18, C8 (e.g., 150 x 4.6 mm, 5 µm)Prone to contamination from complex samples; requires thorough washing and equilibration.[13]
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Formate)Susceptible to microbial growth and precipitation if prepared incorrectly.[11][16]
Mobile Phase B Acetonitrile or MethanolMust be high-purity HPLC grade to minimize UV absorbance, especially at low wavelengths.[9]
pH Acidic (e.g., pH 2.5 - 4.0)Low pH helps with peak shape for ionizable compounds but requires a stable buffer to prevent pH drift, which can alter retention and baseline.[13]
Detection UV, typically 220-254 nmThis is a critical point. At low wavelengths (<230 nm), many solvents and additives (like TFA) have significant background absorbance, making the baseline extremely sensitive to minor changes in mobile phase composition, temperature, and contamination.[3][16][17]
Elution Isocratic or GradientGradient methods are highly susceptible to drift from mobile phase absorbance mismatch.[3]

Given the aromatic nature of 4-Methoxy-2-methylbenzamide, UV detection is ideal. However, to achieve the required sensitivity, a low wavelength may be necessary. This makes all the preceding advice—especially regarding mobile phase purity, temperature stability, and gradient absorbance matching—doubly important for developing a robust and reliable method.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • PatSnap. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Shimadzu. (2025). Shimadzu Baseline Disturbance. [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ResearchGate. (2015). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]

  • LCGC International. (2021). Surfing on Mobile Phase, Part 1: Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines. [Link]

  • COSMOSIL. Preparation of Mobile Phase for HPLC. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Phenomenex. (2022). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Bentham Science. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • LCGC International. HPLC Mobile Phases – 10 bad habits to avoid. [Link]

  • Chromservis. (2021). Good HPLC practice guide. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Troubleshooting Guide. [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 4-Methoxy-2-methylbenzamide

Welcome to the technical support guide for 4-Methoxy-2-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who require this compound in high purity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methoxy-2-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who require this compound in high purity. We will move beyond simple protocols to explore the causal relationships between molecular properties, solvent choice, and experimental outcomes, providing you with the tools to troubleshoot and optimize your purification processes effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

Before any successful crystallization, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate its behavior in various solvent systems.

Q: What are the key properties of 4-Methoxy-2-methylbenzamide that influence its crystallization?

4-Methoxy-2-methylbenzamide is a primary aromatic amide. Its crystallization behavior is governed by a balance of polar and non-polar characteristics.

  • Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows molecules to form strong, stable dimeric structures or extended chains in the solid state, which is a primary driving force for crystallization.[1]

  • Aromatic System: The benzene ring provides a rigid scaffold and can participate in π-π stacking interactions, further stabilizing the crystal lattice.

  • Substituent Effects:

    • The 4-methoxy group (-OCH₃) is a polar, electron-donating group that can also act as a hydrogen bond acceptor. It slightly increases the molecule's polarity.

    • The 2-methyl group (-CH₃) is a non-polar, sterically hindering group. Its position ortho to the amide can influence the dihedral angle between the amide group and the benzene ring, potentially affecting the crystal packing.[2]

These features result in a molecule with moderate polarity, making it poorly soluble in non-polar solvents and highly soluble in polar protic and aprotic solvents.

Table 1: Physicochemical Properties of 4-Methoxy-2-methylbenzamide and Related Analogs

Property4-Methoxy-2-methylbenzamide4-Methoxybenzamide (Parent Analog)Notes
CAS Number 139583-91-8[3]3424-93-9[4][5]Unique identifier for the exact substance.
Molecular Formula C₉H₁₁NO₂[3]C₈H₉NO₂[4][5]The addition of a methyl group increases molecular weight.
Molecular Weight 165.19 g/mol [3]151.16 g/mol [4][5]Important for calculating molar quantities.
Appearance Reported as an off-white to white solid.[3]Reported as a white crystalline powder.[5]Color may indicate the presence of impurities.
Melting Point N/A (Not reported in searches)164-167 °C[5]The 2-methyl group may slightly lower or raise the melting point compared to the parent. A sharp melting point is a key indicator of purity.
Boiling Point 274.7 °C (Predicted)[3]295 °C[5]High boiling point is typical for aromatic amides.
Solubility N/A (Not experimentally reported)Poorly soluble in cold water; soluble in hot ethanol.Solubility is expected to be high in polar solvents like alcohols, acetone, and ethyl acetate, and low in hydrocarbons like hexane.
Section 2: The Critical First Step - Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[6]

Q: How do I select an appropriate solvent system for recrystallization?

A systematic approach based on the principle of "like dissolves like" is the most effective strategy. Given the moderate polarity of 4-Methoxy-2-methylbenzamide, solvents of intermediate polarity are excellent starting points.

Methodology for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude 4-Methoxy-2-methylbenzamide into several small test tubes.

  • Cold Test: To each tube, add a different solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Add up to 1 mL. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (but may be the "good" solvent in a two-solvent system).

  • Hot Test: If the solid did not dissolve at room temperature, heat the suspension to the solvent's boiling point. Add more solvent in small portions until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will produce a high yield of crystalline solid upon cooling.

Table 2: Solvent Selection Guide for Aromatic Amides

SolventPolarity IndexBoiling Point (°C)Suitability Rationale
Water 10.2100Likely to be a poor solvent even when hot due to the aromatic ring and methyl group, but could be an effective anti-solvent ("bad" solvent).
Ethanol 4.378Good Candidate. Often shows a significant solubility difference between hot and cold for aromatic amides.
Methanol 5.165Good Candidate. Similar to ethanol but more volatile. May lead to faster, less-perfect crystal growth if not cooled slowly.
Isopropanol 3.982Excellent Candidate. Its higher boiling point allows for a greater solubility range, and its viscosity can promote slower crystal growth.
Ethyl Acetate 4.477Good Candidate. A moderately polar aprotic solvent that is often effective for amides.
Acetone 5.156Often too strong a solvent (dissolves compound well even when cold). Its low boiling point can also lead to rapid evaporation and precipitation rather than crystallization.[7]
Toluene 2.4111May have sufficient dissolving power when hot due to the aromatic nature, but poor solubility when cold. Can be a good choice.
Hexane/Heptane 0.169 / 98Poor Solvents. Likely to be insoluble even when hot. Excellent candidates for use as an anti-solvent ("bad" solvent) in a two-solvent system.
Decision Workflow for Crystallization Method

The results from your solvent screen will determine whether a single-solvent or a two-solvent system is more appropriate.

G cluster_workflow Crystallization Method Selection start Perform Solvent Screen q1 Find a solvent with high solubility when hot AND low solubility when cold? start->q1 single_solvent Proceed with Single-Solvent Recrystallization q1->single_solvent  Yes q2 Find a solvent that dissolves the compound well ('Solvent A') AND a solvent in which it is insoluble ('Solvent B')? q1->q2 No two_solvent Proceed with Two-Solvent Recrystallization q2->two_solvent  Yes fail Re-evaluate solvent choices. Consider chromatography or other purification methods. q2->fail No

Caption: Decision tree for choosing a crystallization method.

Section 3: Experimental Protocols
Q: What is a reliable, step-by-step protocol for single-solvent recrystallization?

This protocol assumes you have identified a suitable single solvent (e.g., isopropanol).

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 4-Methoxy-2-methylbenzamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves. It is critical to avoid adding a large excess of solvent, as this will significantly reduce your final yield.[8]

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, catalysts) or if the solution is colored, perform a hot gravity filtration. Preheat a second flask and a stemless funnel containing fluted filter paper with hot solvent vapor to prevent premature crystallization in the funnel.[6]

  • Slow Cooling: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[9] Rapid cooling traps impurities.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Q: When and how should I perform a two-solvent recrystallization?

This method is ideal when no single solvent has the desired solubility profile. You will use a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which the compound is insoluble.[10] For 4-Methoxy-2-methylbenzamide, a common pair would be Ethanol ("good") and Water ("bad").

Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with constant swirling. Continue adding until you observe a persistent faint cloudiness (the point of saturation).

  • Re-clarification: If you've added slightly too much anti-solvent, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling, Isolation, and Drying: Follow steps 4-8 from the single-solvent protocol above.

Section 4: Troubleshooting Common Crystallization & Purification Issues (FAQ)
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Cause: Oiling out occurs when the saturated solution's temperature is above the melting point of the solid. Instead of crystallizing, the compound comes out of solution as a liquid. This is common for compounds with relatively low melting points or when the solution is cooled too quickly from a very high temperature.

Solution:

  • Reheat the solution containing the oil until it is homogeneous again.

  • Add a small amount of additional solvent (the "good" solvent) to lower the saturation temperature.[8]

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

G cluster_workflow Troubleshooting 'Oiling Out' start Oily substance forms instead of crystals action1 Reheat solution until homogeneous start->action1 action2 Add more of the primary ('good') solvent (e.g., 5-10% volume) action1->action2 action3 Allow to cool VERY slowly. (Consider insulating the flask) action2->action3 q1 Crystals forming? action3->q1 success Success: Continue cooling and isolate q1->success  Yes action4 Try scratching the inner surface of the flask with a glass rod to induce nucleation. q1->action4 No action4->q1

Caption: Workflow for addressing product oiling out.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

Cause: The solution is likely not saturated, meaning too much solvent was used.

Solutions (in order of preference):

  • Induce Nucleation: Scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt the cooling process again.[8]

  • Add Anti-Solvent (if applicable): If you are in what you thought was a single-solvent system, you can try adding a few drops of a compatible anti-solvent (like water to an ethanol solution) to induce precipitation.

Q3: The crystallization happened too quickly, and the product doesn't look pure. Should I be concerned?

Cause: Yes. Very rapid crystallization, often called "crashing out," is undesirable because impurities present in the solution get trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[8]

Solution: The best course of action is to perform the recrystallization again.

  • Reheat the flask to re-dissolve the solid.

  • Add a small amount (5-10% of the total volume) of additional hot solvent. This ensures the solution is not supersaturated the moment it begins to cool.

  • Ensure the subsequent cooling is slow and undisturbed.

Q4: My final product is colored, but it should be white. How can I remove colored impurities?

Cause: Highly colored impurities are often large, polar, conjugated molecules that can be difficult to remove by crystallization alone.

Solution: Use activated charcoal.

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[6]

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: The recovery yield is very low. How can I improve it?

Cause: Low yield is most commonly caused by using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[8] Other causes include premature crystallization during hot filtration or washing with too much cold solvent.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the solid.

  • Check Mother Liquor: After filtration, you can cool the mother liquor further in a colder bath (e.g., dry ice/acetone) to see if a second crop of crystals will form. Note that this second crop may be less pure.

  • Ensure Proper Cooling: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (30+ minutes) before filtration.

  • Minimize Wash Volume: When washing the collected crystals, use only a very small amount of ice-cold solvent.

Q6: How do I assess the purity of my final product?

Purity Assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: For definitive purity assessment, use techniques like ¹H NMR, ¹³C NMR, or LC-MS to check for the presence of impurities.

References
  • This reference is intentionally left blank.
  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • University of Bern. (n.d.). Guide for crystallization. Retrieved March 23, 2026, from [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved March 23, 2026, from [Link].

  • Hoffman Fine Chemicals. (n.d.). CAS 139583-91-8 | 4-Methoxy-2-methylbenzamide. Retrieved March 23, 2026, from [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved March 23, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Karki, S., et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 11(10), 4743–4749. [Link]

  • This reference is intentionally left blank.
  • San Diego Mesa College. (n.d.). recrystallization-2.doc.pdf. Retrieved March 23, 2026, from [Link]

  • This reference is intentionally left blank.
  • RSC Education. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved March 23, 2026, from [Link]

  • This reference is intentionally left blank.

Sources

Troubleshooting

Overcoming poor aqueous solubility of 4-Methoxy-2-methylbenzamide in assays

Welcome to the technical support guide for 4-Methoxy-2-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methoxy-2-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in experimental assays. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues to ensure the reliability and accuracy of your data.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the most fundamental questions regarding the physicochemical properties of 4-Methoxy-2-methylbenzamide and the first steps to quantify the solubility problem in your specific experimental context.

Q1: I'm having trouble dissolving 4-Methoxy-2-methylbenzamide in my aqueous assay buffer. What are its properties and why is it poorly soluble?
  • Structural Analysis: The molecule contains a benzamide core, which is a relatively rigid, aromatic structure. The presence of the methyl (-CH₃) and methoxy (-OCH₃) groups, along with the benzene ring, contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) character.

  • Inferred Properties: Based on analogs like 4-Methylbenzamide (XLogP3 = 1.2) and 4-Methoxybenzamide (pKa ≈ 16.34), we can estimate that 4-Methoxy-2-methylbenzamide is a non-ionizable, lipophilic compound with very low intrinsic aqueous solubility.[2][3] The amide group can participate in hydrogen bonding, but the overall hydrophobic nature of the molecule dominates, leading to unfavorable interactions with water.

This combination of properties means the compound will readily precipitate out of aqueous solutions, a common challenge for many small molecule drug candidates.[4]

Table 1: Physicochemical Characteristics of 4-Methoxy-2-methylbenzamide and Related Analogs

Property4-Methoxy-2-methylbenzamide (Target)4-Methoxybenzamide (Analog)4-Methylbenzamide (Analog)
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]C₈H₉NO[3]
Molecular Weight 165.19 g/mol [1]151.16 g/mol [2]135.16 g/mol [3]
Appearance Off-white to white solid[1]Crystalline Powder[2]Solid
Predicted pKa ~16 (non-ionizable at physiological pH)16.34[2]Data not available
Predicted LogP > 1.2 (Lipophilic)Data not available1.2[3]
Aqueous Solubility Very Low (Predicted) LowLow
Q2: Before I try to improve the solubility, how can I determine the actual solubility limit in my specific assay medium?

A2: It is critical to first quantify the compound's kinetic solubility in your final assay medium. Kinetic solubility measures how much of a compound, added from a concentrated organic stock solution (usually DMSO), can remain in an aqueous buffer over a relevant experimental timeframe without precipitating.[5] This is often more relevant for in vitro assays than thermodynamic solubility.[6]

Below is a step-by-step protocol for a high-throughput kinetic solubility assessment.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry or UV-Vis Spectroscopy

Objective: To determine the concentration at which 4-Methoxy-2-methylbenzamide precipitates when added from a DMSO stock to the final assay buffer.

Materials:

  • 4-Methoxy-2-methylbenzamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your final, cell-free assay buffer (e.g., PBS, DMEM, HBSS)

  • 96-well clear bottom microplate

  • Plate reader with nephelometry (turbidity) or UV-Vis absorbance capability

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Methoxy-2-methylbenzamide (e.g., 10 mM or 20 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution in DMSO: In a separate 96-well plate (or in tubes), perform a 2-fold serial dilution of your DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Addition to Assay Buffer: Add a small, fixed volume of each DMSO concentration from step 2 into the wells of the clear-bottom microplate already containing your assay buffer. The goal is a final DMSO concentration of ≤1% (e.g., add 2 µL of DMSO stock to 198 µL of buffer).

  • Incubation: Incubate the plate at the temperature of your assay (e.g., 37°C) for a period relevant to your experiment (e.g., 2 hours).

  • Measurement:

    • Nephelometry (Preferred): Measure the turbidity of each well. The concentration at which the turbidity signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit.[7]

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. The concentration at which the absorbance plateaus indicates the solubility limit.[5]

Interpretation: The result of this assay provides a critical data point: the maximum concentration you can achieve without precipitation under your specific assay conditions before employing any enhancement techniques.

Part 2: A Systematic Guide to Solubility Enhancement

Once you have established a baseline solubility, you can systematically explore methods to increase it. The following decision-making workflow will guide you from the simplest to the more complex formulation strategies.

G start Start: Poor Solubility of 4-Methoxy-2-methylbenzamide q_solvent Can the assay tolerate a low percentage of an organic co-solvent (e.g., <0.5%)? start->q_solvent use_cosolvent Strategy 1: Co-Solvents (e.g., DMSO, Ethanol) - Prepare high-concentration stock - Maintain constant final solvent % - Run vehicle controls q_solvent->use_cosolvent Yes use_cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) - Forms inclusion complex - Generally low cell toxicity - Check for assay interference q_solvent->use_cyclodextrin No q_interference Is assay interference or cell toxicity observed with the co-solvent? use_cosolvent->q_interference q_interference->use_cyclodextrin Yes end_point Achieved Required Concentration q_interference->end_point No q_nonionic Is a non-ionic surfactant compatible with the assay (e.g., non-cellular)? use_cyclodextrin->q_nonionic use_cyclodextrin->end_point:w use_surfactant Strategy 3: Surfactants (e.g., Tween® 80, Poloxamer 188) - Forms micelles to solubilize - Risk of cell lysis - Stay below CMC if possible q_nonionic->use_surfactant Yes advanced Advanced Strategies: - Lipid-Based Formulations (LBFs) - Amorphous Solid Dispersions (For later stage development) q_nonionic->advanced No use_surfactant->end_point advanced->end_point:s

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: What is the easiest first step to improve solubility, and what are the pitfalls? (Strategy 1: Co-solvents)

A3: The most straightforward approach is to use a water-miscible organic co-solvent. The goal is to create a stock solution in 100% organic solvent and then dilute it into your aqueous assay medium, keeping the final solvent concentration as low as possible.

  • Mechanism: Co-solvents like DMSO or ethanol work by reducing the polarity of the bulk aqueous medium, making it more favorable for a hydrophobic compound to dissolve.[8]

  • Best Practices:

    • Always prepare a high-concentration stock (e.g., 10-50 mM) in your chosen co-solvent.

    • When preparing different concentrations of your test compound for a dose-response curve, perform serial dilutions of the stock first in pure co-solvent.

    • Add the same small volume of each diluted stock to the assay medium. This ensures the final percentage of co-solvent is constant across all wells.

    • Crucially, run a "vehicle control" containing only the assay medium plus the final concentration of the co-solvent to ensure the solvent itself does not affect the assay outcome.[9]

  • Pitfalls & Troubleshooting:

    • Cell Toxicity: Many organic solvents are toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%.[10]

    • Assay Interference: Solvents can directly interfere with assay components or biological processes. DMSO, for example, is known to induce cell differentiation and can act as a scavenger of reactive oxygen species.[9]

    • Precipitation on Dilution: Even with a co-solvent, the compound may crash out of solution when diluted into the aqueous buffer. This is often visible as a cloudy suspension. If this happens, your required concentration exceeds the kinetic solubility, and you must move to a more advanced strategy.

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Final Conc. Limit (Cell-based)Remarks
Dimethyl Sulfoxide (DMSO) < 0.5%Excellent solubilizer for polar and non-polar compounds. Can cause cell stress or differentiation.[10]
Ethanol (EtOH) < 1%Good for moderately non-polar compounds. Can be cytotoxic.[11]
Polyethylene Glycol 400 (PEG 400) < 1%A less toxic option, but also a weaker solvent than DMSO.
Propylene Glycol (PG) < 1%Often used in formulations, generally considered safe at low concentrations.[11]
Q4: My assay is very sensitive to organic solvents. What is a better alternative? (Strategy 2: Cyclodextrins)

A4: Cyclodextrins are an excellent second-line approach, especially for sensitive cell-based assays. These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[12]

  • Mechanism of Action: The hydrophobic 4-Methoxy-2-methylbenzamide molecule can partition into the central cavity of the cyclodextrin, forming a water-soluble "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[13][14] This is a form of molecular encapsulation.

G cluster_0 Aqueous Environment drug 4-Methoxy-2-methylbenzamide (Hydrophobic) plus + drug->plus cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cyclodextrin cyclodextrin->p1 complex Soluble Inclusion Complex p1->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Which Cyclodextrin to Use?

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[9]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative, often used in parenteral formulations.

Experimental Protocol: Preparing a Drug-Cyclodextrin Stock Solution

Objective: To prepare a concentrated, aqueous stock solution of 4-Methoxy-2-methylbenzamide using HP-β-CD.

Materials:

  • 4-Methoxy-2-methylbenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your buffer (e.g., 20-40% w/v). Warming the solution slightly can aid dissolution.

  • Add Compound: Weigh the solid 4-Methoxy-2-methylbenzamide and add it directly to the HP-β-CD solution. Add an amount calculated to be in molar excess of the desired final concentration.

  • Facilitate Complexation: Vigorously mix the suspension. This can be done by:

    • Vortexing for several minutes.

    • Sonicating in a bath sonicator.

    • Shaking overnight at room temperature.

  • Remove Undissolved Compound: After mixing, there will likely be undissolved compound remaining. Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.

  • Isolate Solubilized Stock: Carefully collect the clear supernatant. This is your solubilized drug-cyclodextrin stock solution.

  • Determine Concentration (Optional but Recommended): The exact concentration of the drug in the supernatant should be determined analytically via HPLC-UV or a similar method.

  • Usage in Assays: Use this aqueous stock for serial dilutions in your assay medium. Remember to run a vehicle control with the same final concentration of HP-β-CD.

Q5: What other options exist if co-solvents and cyclodextrins are not suitable? (Strategy 3 & Advanced Strategies)

A5: If the previous methods fail or are incompatible with your assay, other formulation strategies can be considered, though they may be more complex or have a higher potential for assay interference.

  • Surfactants (e.g., Tween® 20/80, Poloxamer 188):

    • Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core. 4-Methoxy-2-methylbenzamide can partition into this core, allowing it to be dispersed in the aqueous medium.[15]

    • Considerations: This is generally more suitable for non-cellular assays. Surfactants can disrupt cell membranes and are often cytotoxic, so their use in cell-based experiments requires careful validation.[11]

  • Lipid-Based Formulations (LBFs):

    • Mechanism: These are mixtures of oils, surfactants, and co-solvents that can form fine emulsions or microemulsions upon gentle agitation in an aqueous medium. The drug remains dissolved in the lipid droplets.[16][17]

    • Considerations: LBFs are primarily used to enhance oral bioavailability in preclinical and clinical settings.[18][19] While they can be adapted for in vitro dispersion tests, their complexity makes them less common for routine high-throughput screening.[20]

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and dissolves more readily than the stable crystalline form.[21][22]

    • Considerations: Creating ASDs requires specialized equipment (e.g., spray dryer, hot-melt extruder) and is a strategy typically employed during formal drug formulation development, not routine discovery research.[22]

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q: My compound precipitates immediately when I dilute my DMSO stock into the buffer. What does this mean? A: This indicates that the final concentration in the buffer is well above the compound's kinetic solubility limit. Do not proceed with the experiment. You must either lower the final concentration or use an enhancement technique like cyclodextrins to increase the solubility.

Q: My vehicle control (buffer + 0.5% DMSO) is showing an effect in my cell viability assay. What should I do? A: This is a clear sign of solvent-induced artifact. The first step is to reduce the final DMSO concentration (e.g., to 0.25% or 0.1%) and repeat the control. If the effect persists even at very low concentrations, your assay is too sensitive for DMSO, and you should immediately switch to a different strategy, such as using cyclodextrins.[9]

Q: Can I just sonicate my compound directly in the buffer to get it to dissolve? A: While sonication can break up particles and create a fine suspension or colloidal dispersion, it does not truly solubilize the compound at a molecular level. The undissolved particles can lead to highly variable and inaccurate results in your assay. This approach is not recommended for generating reliable data.

Q: How do I choose between HP-β-CD and SBE-β-CD? A: For most in vitro applications, HP-β-CD is a cost-effective and well-characterized starting point. Both are generally considered safe for cell culture at typical working concentrations.[9] The choice may also depend on availability and any pre-existing data from your lab or literature on similar compounds.

References
  • Hoffman Fine Chemicals. (n.d.). CAS 139583-91-8 | 4-Methoxy-2-methylbenzamide.
  • PubChem. (n.d.). 4-Methoxy-N-(2-methoxyethyl)-2-methylbenzamide.
  • Chemical Synthesis Database. (2025). N,N-diethyl-4-methoxy-2-methylbenzamide.
  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide.
  • ChemicalBook. (2026). 4-Methoxybenzamide.
  • PubChem. (n.d.). 4-Methoxybenzamide.
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9).
  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Sharma, A. et al. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate.
  • Popielec, A. et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Varming, C. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Cheshmazar, N. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.
  • Gao, P. et al. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC.
  • Nasongkla, N. et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • He, Y. et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
  • Zhang, M. et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • Gao, P. & Morozowich, W. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.
  • Chen, T. et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • Sharma, A. et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Organic & Biomolecular Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction.
  • Echeverria, D. et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Journal of Pharmaceutical Research. (2025). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • International Journal of Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • BenchChem. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Expert Opinion on Drug Delivery. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • NextSDS. (n.d.). 2,4-DIFLUORO-N-METHOXY-N-METHYLBENZAMIDE — Chemical Substance Information.
  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Drug Discovery World. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials.
  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Advances in Applied Science Research. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • PubChem. (n.d.). 4-Methylbenzamide.
  • OAE Publishing Inc. (2025). Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H2O-ZnSO4 system.
  • PubChem. (n.d.). N-(4-methoxyphenyl)-4-methylbenzamide.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

Sources

Optimization

Troubleshooting low conversion rates in 4-Methoxy-2-methylbenzamide scale-up

Technical Support Center: Troubleshooting 4-Methoxy-2-methylbenzamide Scale-Up Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-methoxy-2-methylbenzamide from 4-methoxy-2-methylben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Methoxy-2-methylbenzamide Scale-Up

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 4-methoxy-2-methylbenzamide from 4-methoxy-2-methylbenzoic acid is a classic example of a process that works flawlessly at the bench but frequently encounters severe conversion drops in the pilot plant. This guide dissects the thermodynamic and kinetic bottlenecks of the two-step amidation sequence (acid chloride activation followed by Schotten-Baumann amidation) to provide actionable, causality-driven solutions.

Diagnostic Decision Tree

Before altering your stoichiometry, it is critical to isolate whether the conversion loss is occurring during the activation phase or the amidation phase.

TroubleshootingWorkflow Start Scale-Up Issue: Low Amide Yield Diag1 In-Situ FTIR / HPLC Analysis Start->Diag1 Step1 Issue in Step 1: Incomplete Acid Chloride Diag1->Step1 <95% Conversion Step2 Issue in Step 2: High Acid Reversion Diag1->Step2 >95% Conversion Root1 Loss of SOCl2 via Off-gassing or Trace Moisture Step1->Root1 Root2 Poor Mass Transfer & Thermal Runaway Step2->Root2 Sol1 Reflux Condenser Dry Reagents Optimize DMF Root1->Sol1 Sol2 High-Shear Mixing Temp < 10°C or Flow Chemistry Root2->Sol2

Caption: Diagnostic workflow for troubleshooting 4-methoxy-2-methylbenzamide scale-up issues.

Process Chemistry FAQs & Troubleshooting

Q1: Why does the conversion of 4-methoxy-2-methylbenzoic acid to its acid chloride stall at 70-80% during scale-up, despite using excess thionyl chloride? Causality: The formation of the acid chloride using thionyl chloride (SOCl 2​ ) is an endothermic process driven by a Vilsmeier-Haack intermediate (catalyzed by DMF)[1]. At the bench scale, excess SOCl 2​ is easily maintained. However, at scale, the vigorous evolution of HCl and SO 2​ byproducts can physically strip the volatile SOCl 2​ (boiling point 75°C) out of the reactor before the reaction reaches completion. Furthermore, the acid and SOCl 2​ can coexist in solution with minimal reaction until the initiation temperature is reached[2]. If the heating profile is uneven, the reaction stalls. Actionable Solution: Equip the reactor with a highly efficient chilled condenser (-10°C) to reflux the stripped SOCl 2​ back into the mixture while allowing non-condensable gases to vent. Utilize in-situ FTIR (e.g., ReactIR) to monitor the disappearance of the carboxylic acid C=O stretch and the emergence of the acid chloride C=O stretch[2].

Q2: The acid chloride formation is >99% complete, but upon adding aqueous ammonia, I see 15-30% reversion back to 4-methoxy-2-methylbenzoic acid. What is causing this? Causality: The Schotten-Baumann amidation is a biphasic reaction. The highly reactive 4-methoxy-2-methylbenzoyl chloride faces two competing kinetic pathways: nucleophilic attack by ammonia (desired amidation) or attack by water (undesired hydrolysis)[1]. While the amidation is intrinsically faster, poor mass transfer at scale (inadequate mixing speed, large droplet size) increases the residence time of the acid chloride in the organic phase without sufficient ammonia contact[3]. This mass transfer limitation, combined with the severe exotherm of the reaction, exponentially accelerates the hydrolysis pathway. Actionable Solution: Transition from standard anchor stirrers to high-shear impellers (e.g., pitched blade or Rushton turbines) to maximize the interfacial surface area. Strictly control the dosing rate of the acid chloride into the aqueous ammonia to maintain the internal temperature below 10°C.

Q3: How can I safely manage the exotherm during the amidation step on a multi-kilogram scale without extending the addition time so much that hydrolysis occurs? Causality: The reaction releases both the heat of amidation and the heat of neutralization (HCl + NH 3​ NH 4​ Cl). In large batch reactors, the surface-area-to-volume ratio is too low to dissipate this heat efficiently. Extending the addition time cools the reactor but gives the unreacted acid chloride more time to hydrolyze in the biphasic mixture. Actionable Solution: Implement continuous slurry-flow technology or a continuous stirred-tank reactor (CSTR) for the amidation step. Flow reactors enhance mass and heat transfer, allowing for rapid mixing and precise temperature control, effectively suppressing the hydrolysis side-reaction while safely managing the exotherm[3].

Quantitative Scale-Up Metrics

The following table summarizes the critical impact of mixing shear and temperature on the product distribution during the biphasic amidation of 4-methoxy-2-methylbenzoyl chloride.

Reactor SetupStirring Speed (RPM)Internal Temp (°C)Amide Yield (%)Hydrolysis Reversion (%)Mass Transfer Quality
Batch (Anchor Impeller)1502568.531.5Poor
Batch (Anchor Impeller)150578.221.8Poor
Batch (Rushton Turbine)400592.47.6High
Continuous Flow (CSTR)N/A (Active Mixing)598.11.9Optimal

Self-Validating Standard Operating Procedures (SOP)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Optimized Synthesis of 4-Methoxy-2-methylbenzoyl Chloride

Objective: Achieve >99% conversion of the carboxylic acid while preventing reagent loss.

  • Charge: To a dry, nitrogen-purged reactor, charge 4-methoxy-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (5 volumes).

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) (0.05 eq). Causality note: DMF is essential to generate the active Vilsmeier-Haack intermediate.

  • Reagent Dosing: Heat the mixture to 35°C. Begin dropwise addition of thionyl chloride (1.2 eq) over 2 hours. Ensure the reactor's reflux condenser is chilled to -10°C to prevent SOCl 2​ escape.

  • Aging: Stir the reaction at 40°C for 3 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench immediately in 1 mL of anhydrous methanol containing triethylamine. Analyze via HPLC. The presence of the methyl ester derivative should indicate >99% conversion. If unreacted acid is >1%, add an additional 0.1 eq of SOCl 2​ and age for 1 hour.

  • Concentration: Remove excess SOCl 2​ and DCM via vacuum distillation to yield the crude acid chloride as an oil. Redissolve in fresh anhydrous THF (3 volumes) for the next step.

Protocol B: High-Shear Biphasic Amidation

Objective: Maximize amidation over hydrolysis through enhanced mass transfer and thermal control.

  • Preparation: In a separate reactor equipped with a high-shear impeller (e.g., Rushton turbine), charge 28% aqueous ammonia (5.0 eq) and THF (2 volumes).

  • Cooling: Chill the aqueous ammonia mixture to 0–5°C.

  • Addition: Set the impeller to maximum safe RPM to create a fine emulsion. Begin dropwise addition of the acid chloride/THF solution from Protocol A.

  • Thermal Control: Adjust the addition rate to ensure the internal temperature strictly does not exceed 10°C. Causality note: Keeping the temperature low suppresses the activation energy required for the competitive hydrolysis pathway.

  • Aging: Once addition is complete, continue high-shear stirring for 30 minutes at 5°C.

  • Validation Checkpoint: Withdraw an aliquot from the organic phase and analyze via HPLC. The ratio of 4-methoxy-2-methylbenzamide to 4-methoxy-2-methylbenzoic acid should be >95:5.

  • Workup: Filter the precipitated 4-methoxy-2-methylbenzamide product. Wash the filter cake with cold water to remove residual NH 4​ Cl, followed by a cold heptane wash. Dry under vacuum at 45°C.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 1

  • Reaction Analysis: Amidation. Mettler Toledo. 2

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide in Receptor Binding Assays

In the landscape of contemporary drug discovery and molecular pharmacology, the nuanced evaluation of structurally similar compounds is paramount to identifying lead candidates with optimal target engagement and selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and molecular pharmacology, the nuanced evaluation of structurally similar compounds is paramount to identifying lead candidates with optimal target engagement and selectivity. This guide provides an in-depth technical comparison of two benzamide derivatives, 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide, within the context of receptor binding assays. While direct comparative binding data for these specific molecules is not extensively available in public literature, this document serves as a practical and theoretical framework for researchers to conduct such a comparative analysis. We will delve into the structural rationale for a potential difference in binding affinity and provide a comprehensive, field-proven protocol for a head-to-head comparison using a radioligand binding assay.

Introduction: Structural Nuances and Potential Pharmacological Implications

4-methoxybenzamide is a simple benzamide derivative featuring a methoxy group at the para position of the benzene ring.[1][2] This substitution pattern is common in a variety of biologically active molecules. 4-Methoxy-2-methylbenzamide introduces a methyl group at the ortho position relative to the amide functionality. This seemingly minor structural modification can have profound implications for the molecule's conformational flexibility, steric profile, and electronic properties, which in turn can significantly alter its interaction with a biological target.

The introduction of the ortho-methyl group in 4-Methoxy-2-methylbenzamide can be hypothesized to:

  • Induce a Torsional Twist: The steric hindrance between the methyl group and the amide carbonyl may force the amide group out of the plane of the benzene ring. This altered dihedral angle could be either favorable or unfavorable for binding to a specific receptor pocket.

  • Modify Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets within a receptor.

  • Alter Hydrogen Bonding Potential: The proximity of the methyl group to the amide N-H bonds might subtly influence their hydrogen-bonding capabilities.

Given that many benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, a comparative binding assay is a critical first step in elucidating the pharmacological profile of these two compounds.[3][4]

Comparative Analysis: A Framework for Evaluation

In the absence of direct experimental data comparing the two title compounds, we present a template for how such data would be structured and interpreted. The following table outlines the key parameters that would be determined from a competitive radioligand binding assay.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHypothetical Kᵢ (nM) at Dopamine D₂ ReceptorHypothetical Kᵢ (nM) at Serotonin 5-HT₂ₐ Receptor
4-methoxybenzamideC₈H₉NO₂151.160.9Data to be determinedData to be determined
4-Methoxy-2-methylbenzamideC₉H₁₁NO₂165.191.4Data to be determinedData to be determined

Predicted LogP values are estimations and can vary based on the algorithm used.

Interpretation of Hypothetical Data:

The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values of 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide for different receptors, researchers can determine:

  • Relative Potency: Which compound has a higher affinity for a specific receptor.

  • Selectivity: The degree to which a compound preferentially binds to one receptor over another. For example, a compound with a low Kᵢ for the Dopamine D₂ receptor and a high Kᵢ for the Serotonin 5-HT₂ₐ receptor would be considered selective for the D₂ receptor.

Experimental Protocol: A Head-to-Head Radioligand Competition Binding Assay

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinities of 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide for a chosen GPCR target, for instance, the human Dopamine D₂ receptor. This protocol is a self-validating system, incorporating controls for total and non-specific binding.

Principle of the Assay

A radioligand binding assay is a powerful in vitro technique used to study the interaction between a ligand and its receptor.[5] In a competition binding format, a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) that is known to bind to the target receptor with high affinity is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound (in this case, 4-Methoxy-2-methylbenzamide or 4-methoxybenzamide).[6] The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the unlabeled competitor, an inhibition curve can be generated, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[7]

Materials and Reagents
  • Receptor Source: Commercially available cell membranes from a stable cell line overexpressing the human Dopamine D₂ receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand with high specific activity (>20 Ci/mmol).[8]

  • Test Compounds: 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide.

  • Unlabeled Ligand for Non-specific Binding: Haloperidol or another high-affinity D₂ receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[9]

  • Filtration Apparatus: A vacuum filtration manifold.

  • Scintillation Counter: A liquid scintillation counter for detecting the radioactivity.

  • 96-well Plates: For setting up the assay.

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Assay Buffer Preparation: Prepare the assay buffer and store it at 4°C.

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide in 100% DMSO.

  • Serial Dilutions of Test Compounds: Perform serial dilutions of the test compound stock solutions in the assay buffer to obtain a range of concentrations (e.g., from 1 pM to 100 µM).

  • Radioligand Working Solution: Dilute the [³H]-Spiperone stock in the assay buffer to a final concentration that is approximately equal to its Kₔ value for the D₂ receptor (this information is typically provided by the manufacturer).

  • Unlabeled Ligand for Non-specific Binding: Prepare a high concentration solution of Haloperidol (e.g., 10 µM) in the assay buffer.

  • Receptor Membrane Preparation: Thaw the frozen receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a concentration that will result in approximately 10-15% of the added radioligand being bound specifically. This concentration needs to be optimized in preliminary experiments.[10]

Step 2: Assay Setup

  • Set up the assay in a 96-well plate in triplicate for each condition.

  • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of the radioligand working solution, and 100 µL of the diluted receptor membrane preparation to these wells.

  • Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand (Haloperidol), 50 µL of the radioligand working solution, and 100 µL of the diluted receptor membrane preparation to these wells.

  • Competition Binding: Add 50 µL of each concentration of the serially diluted test compounds (4-Methoxy-2-methylbenzamide or 4-methoxybenzamide), 50 µL of the radioligand working solution, and 100 µL of the diluted receptor membrane preparation to the remaining wells.

Step 3: Incubation

  • Incubate the 96-well plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

Step 4: Termination of Binding and Filtration

  • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.

Step 5: Quantification of Radioactivity

  • Carefully remove the filters from the filtration manifold and place them into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to equilibrate in the dark for at least 4 hours to minimize chemiluminescence.

  • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Step 6: Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Inhibition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value for each test compound.

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Visualization of Key Components and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Chemical Structures

Chemical Structures cluster_0 4-methoxybenzamide cluster_1 4-Methoxy-2-methylbenzamide 4-methoxybenzamide 4-methoxybenzamide 4-Methoxy-2-methylbenzamide 4-Methoxy-2-methylbenzamide

Caption: Chemical structures of 4-methoxybenzamide and 4-Methoxy-2-methylbenzamide.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_reagents Reagent Preparation cluster_setup Assay Setup (96-well plate) Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Receptor Membranes Receptor Membranes Radioligand Radioligand Test Compounds Test Compounds Buffers Buffers Total Binding Total Binding Non-specific Binding Non-specific Binding Competition Binding Competition Binding Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: A streamlined workflow for the radioligand competition binding assay.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of 4-Methoxy-2-methylbenzamide and 4-methoxybenzamide in receptor binding assays. While direct experimental data is currently limited, the provided protocol offers a robust and scientifically sound methodology for researchers to generate this critical information. The structural differences between these two molecules, particularly the introduction of an ortho-methyl group, strongly suggest the potential for differential receptor binding affinities and selectivities.

The execution of the described radioligand binding assay will yield valuable data on the Kᵢ values of each compound for specific receptors. This information is foundational for any further drug development efforts, including structure-activity relationship (SAR) studies, functional assays to determine agonist or antagonist activity, and in vivo efficacy studies. By systematically evaluating such structurally related compounds, the scientific community can continue to unravel the complex interplay between molecular structure and biological function, ultimately leading to the discovery of more potent and selective therapeutic agents.

References

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved from [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10.
  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Receptor binding techniques. Journal of visualized experiments : JoVE, (45), 2252.
  • Hoffman Fine Chemicals. (n.d.). CAS 139583-91-8 | 4-Methoxy-2-methylbenzamide | MFCD12406151. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 311(3), 863–869.
  • NIH Molecular Libraries Program. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. In Probe Reports from the NIH Molecular Libraries Program.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(2-methoxyethyl)-2-methylbenzamide. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Appchem. (n.d.). 4-Methoxy-2-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N,N-diethyl-4-methoxy-2-methylbenzamide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Retrieved from [Link]

  • van de Witte, S. V., van der Wenden, E. M., Fraaije, M. W., & van der Schans, M. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 283(2), 245–251.
  • Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International journal of molecular sciences, 23(18), 10924.
  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Scherer, D., & Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. The Journal of pharmacology and experimental therapeutics, 265(3), 1133–1142.
  • Smith, G. B., & Olsen, R. W. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(12), 4877–4886.
  • Wimmer, L., & Khom, S. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 23(7), 1547.
  • Moreno, J. L., Muguruza, C., Umali, A., Mortillo, S., Holloway, T., Pilar-Cuéllar, F., Mocci, G., Seto, J., Callado, L. F., Neve, R. L., Lladó-Pelfort, L., & González-Maeso, J. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203126.

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents for the Synthesis of 4-Methoxy-2-methylbenzamide

Introduction: The Critical Role of Amide Bond Formation In the landscape of medicinal chemistry and drug development, the amide bond is a ubiquitous and foundational scaffold. Its formation is one of the most frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Amide Bond Formation

In the landscape of medicinal chemistry and drug development, the amide bond is a ubiquitous and foundational scaffold. Its formation is one of the most frequently performed reactions in the synthesis of active pharmaceutical ingredients (APIs). The efficiency, purity, and scalability of this transformation are paramount. The synthesis of 4-Methoxy-2-methylbenzamide, a common substructure in various biologically active molecules, serves as an excellent case study for evaluating the performance of modern coupling reagents.

This guide provides an in-depth, objective comparison of several classes of widely used peptide coupling reagents for the synthesis of 4-Methoxy-2-methylbenzamide from 4-methoxy-2-methylbenzoic acid and an amine source. We will move beyond simple protocols to explore the causality behind reagent choice, examining the mechanisms, relative efficiencies, potential side reactions, and practical handling considerations that guide a scientist's decision-making process in a real-world laboratory setting.

The Core Challenge: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process, requiring high temperatures that are incompatible with complex molecules. Coupling reagents overcome this barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[1][2] This generates a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide bond under mild conditions.[2] The choice of reagent dictates the nature of this activated intermediate, which in turn influences reaction speed, yield, and the formation of unwanted byproducts.

A Comparative Analysis of Leading Coupling Reagents

We will evaluate four major classes of coupling reagents: carbodiimides, aminium/uronium salts, phosphonium salts, and triazine-based reagents. Each presents a unique profile of reactivity and application scope.

Carbodiimides: The Workhorse Reagents (EDC, DIC)

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Diisopropylcarbodiimide (DIC), are a classic and cost-effective choice.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

Mechanism of Action: The O-acylisourea is susceptible to nucleophilic attack by the amine. However, it is also unstable and can rearrange to a non-reactive N-acylurea byproduct, reducing the yield.[5] To mitigate this and suppress potential racemization in chiral systems, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma) are almost always used.[4][5] These additives act as "active ester traps," reacting with the O-acylisourea to form a more stable, yet still highly reactive, intermediate ester that then cleanly reacts with the amine.

Carbodiimide_Mechanism RCOOH 4-Methoxy-2-methyl- benzoic Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + Urea ED-Urea (Byproduct) Acylisourea->Urea + Amine (minor pathway) NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt Additive HOBt->HOBt_Ester Amide 4-Methoxy-2-methyl- benzamide HOBt_Ester->Amide + HOBt_Ester->Amide Amine Amine (NH3) Amine->Amide

Caption: Carbodiimide coupling mechanism with an HOBt additive.

  • Advantages:

    • Cost-Effective: Generally less expensive than other advanced reagents.

    • Water-Soluble Byproduct (EDC): The urea byproduct from EDC is water-soluble, simplifying purification through aqueous workup.[3][6]

    • Broad Applicability: Effective for a wide range of substrates.

  • Disadvantages:

    • Side Reactions: Prone to forming N-acylurea byproducts, which can complicate purification.[5]

    • Racemization Risk: Without additives, carbodiimides can cause significant racemization in chiral substrates.[4][7]

    • Safety: HOBt has known explosive properties, leading to the development of safer alternatives like OxymaPure.[8]

Aminium/Uronium Salts: The High-Performance Standard (HATU, HBTU)

Aminium salts like HATU and HBTU are among the most efficient and popular coupling reagents, especially for difficult or sterically hindered couplings.[9][10] Their high reactivity stems from the formation of highly activated esters.

Mechanism of Action: These reagents share a similar core structure but differ in their embedded activating agent. HBTU incorporates HOBt, while HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more acidic and reactive 7-aza-1-hydroxybenzotriazole (HOAt).[9] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is converted to a highly reactive OAt or OBt active ester, which rapidly couples with the amine. The higher reactivity of the OAt ester makes HATU superior for challenging syntheses.[9][10]

Uronium_Mechanism RCOOH Carboxylic Acid OAt_Ester OAt Active Ester (Highly Reactive) RCOOH->OAt_Ester HATU HATU (contains HOAt) HATU->OAt_Ester + Guanidinylation Guanidinylation (Side Product) HATU->Guanidinylation + Amine (excess) Base Base (DIPEA) Amide Amide Product OAt_Ester->Amide + Amine Amine Amine->Amide

Caption: General mechanism for HATU-mediated amide coupling.

  • Advantages:

    • High Reactivity: Extremely fast reaction rates, often complete within minutes to a few hours.[3]

    • High Yields: Consistently provides excellent yields, even with hindered substrates.

    • Low Racemization: The inclusion of HOAt (in HATU) or HOBt (in HBTU) makes these reagents highly effective at suppressing racemization.[9]

  • Disadvantages:

    • Cost: Significantly more expensive than carbodiimides.

    • Guanidinylation: A key side reaction involves the uronium salt reacting directly with the amine, capping it and preventing amide formation.[7][10] This is problematic if the coupling is slow or if an excess of the coupling reagent is used.

    • Safety: Potential for anaphylaxis has been reported with common uronium agents, requiring careful handling.[8]

Phosphonium Salts: The Clean and Efficient Alternative (PyBOP)

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer reactivity comparable to aminium salts but with a crucial advantage: they do not cause guanidinylation.[7][10]

Mechanism of Action: Similar to HBTU, PyBOP delivers an activated HOBt ester. The phosphonium core activates the carboxylic acid, which is then trapped by the benzotriazole moiety to form the OBt active ester. This intermediate then proceeds to react with the amine.

Phosphonium_Mechanism RCOOH Carboxylic Acid OBt_Ester OBt Active Ester RCOOH->OBt_Ester PyBOP PyBOP (contains HOBt) PyBOP->OBt_Ester + Base Base (DIPEA) Amide Amide Product OBt_Ester->Amide + PhosphineOxide Phosphine Oxide (Byproduct) Amine Amine Amine->Amide

Caption: General mechanism for PyBOP-mediated amide coupling.

  • Advantages:

    • No Guanidinylation: The key advantage over uronium salts, allowing for the use of excess reagent to drive slow reactions to completion without capping the amine.[7][10]

    • High Solubility: Generally more soluble in common organic solvents like DMF compared to uronium salts.[10]

    • Clean Reactions: Byproducts are typically easy to remove.

  • Disadvantages:

    • Cost: Similar in price to high-end aminium salts.

    • Byproduct: The original phosphonium reagent, BOP, produced the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][9] PyBOP was developed as a much safer alternative.

Quantitative Performance Data Summary

The following table summarizes the key performance indicators for the discussed reagents, providing a clear, at-a-glance comparison to inform reagent selection.

FeatureEDC/HOBtHBTUHATUPyBOP
Reagent Type CarbodiimideAminium/Uronium SaltAminium/Uronium SaltPhosphonium Salt
Activating Group Benzotriazole (HOBt)Benzotriazole (HOBt)7-Aza-benzotriazole (HOAt)Benzotriazole (HOBt)
Relative Reactivity ModerateHighVery High[9]High
Cost LowHighVery HighHigh
Primary Advantage Low cost, water-soluble byproduct (EDC).High efficiency for routine synthesis.Superior performance for difficult couplings, rapid reactions.[9]Clean reactions, no guanidinylation side product.[10]
Key Side Reactions N-acylurea formation.[5]Guanidinylation of amine.[1][10]Guanidinylation of amine.[10]None of major concern.
Workup Aqueous wash for EDC; filtration for DIC byproduct.Standard aqueous workup/chromatography.Standard aqueous workup/chromatography.Standard aqueous workup/chromatography.

Experimental Protocol: Synthesis of 4-Methoxy-2-methylbenzamide using HATU

This protocol details a robust method for the synthesis of the target compound, leveraging the high efficiency of HATU. This self-validating system includes pre-activation to ensure the carboxylic acid is fully primed for reaction before the amine is introduced, minimizing potential side reactions.

Experimental_Workflow Start Dissolve Acid, HATU, & DIPEA in Anhydrous DMF Preactivate Stir 15 min at RT (Pre-activation) Start->Preactivate AddAmine Add Amine Source (e.g., NH4Cl + extra base) Preactivate->AddAmine React Stir 4-16h at RT Monitor by TLC/LC-MS AddAmine->React Quench Pour into Water & Extract with Ethyl Acetate React->Quench Wash Wash Organic Layer with Brine Quench->Wash Dry Dry (Na2SO4), Filter, & Concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify End Desired Amide Product Purify->End

Caption: Experimental workflow for HATU-mediated amide synthesis.

Materials:

  • 4-methoxy-2-methylbenzoic acid (1.0 mmol, 1.0 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Ammonium chloride (NH₄Cl) (1.2 mmol, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-2-methylbenzoic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (5 mL).

  • Add DIPEA (2.0 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[11]

  • In a separate vial, suspend ammonium chloride (1.2 mmol) in a small amount of DMF and add the remaining DIPEA (1.0 mmol, 1.0 eq) to liberate ammonia in situ.

  • Add the amine mixture from step 4 to the activated acid solution.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[11]

  • Upon completion, pour the reaction mixture into deionized water (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methoxy-2-methylbenzamide.

Conclusion

The choice of a peptide coupling reagent is a critical decision that balances reactivity, cost, and operational simplicity. For the synthesis of 4-Methoxy-2-methylbenzamide:

  • EDC/HOBt represents a viable, low-cost option for large-scale synthesis where optimization to minimize side products is feasible.

  • HATU stands out as the reagent of choice for maximizing yield and reaction speed, especially if the synthesis is challenging or performed on a smaller, high-value scale. Its superior reactivity often justifies the higher cost.[9]

  • PyBOP provides a compelling alternative to HATU, offering similar high efficiency without the risk of the guanidinylation side reaction, making it ideal for reactions where the amine component is precious or prone to capping.

By understanding the underlying mechanisms and performance characteristics of each reagent class, researchers can make informed decisions, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation.
  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc. Available at: [Link]

  • Frączyk, J., et al. (2023). Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc, 2023(5), 30-42. Available at: [Link]

  • Kaiser, D., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 688-708. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1084. Available at: [Link]

  • Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. Available at: [Link]

  • Application Notes and Protocols for Coupling Reactions with [4-(2-Morpholinoethoxy)phenyl]methylamine. Benchchem.
  • Albericio, F., & El-Faham, A. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Chemical Reviews, 115(3), 1271–1312. Available at: [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Z-L-Phg-Val-OMe. Organic Syntheses, 90, 306. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[4][5][9]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(2), 275-277. Available at: [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. Available at: [Link]

  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. Google Patents.

Sources

Validation

Establishing Reference Standards for 4-Methoxy-2-methylbenzamide: A Comparative Guide to Purity Validation

Introduction & Scientific Context In modern drug development, 4-Methoxy-2-methylbenzamide (CAS 139583-91-8) serves as a critical synthetic building block. Notably, it is utilized in the synthesis of first-in-class dual P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern drug development, 4-Methoxy-2-methylbenzamide (CAS 139583-91-8) serves as a critical synthetic building block. Notably, it is utilized in the synthesis of first-in-class dual PARP and EZH2 inhibitors targeting Triple-Negative Breast Cancer (TNBC) in patients with wild-type BRCA[1]. Because the impurity profile of starting materials directly dictates the safety and yield of the final Active Pharmaceutical Ingredient (API), establishing a highly accurate, certified reference standard for 4-Methoxy-2-methylbenzamide is a regulatory imperative[2].

This guide objectively compares the two primary analytical methodologies used to validate the purity of such reference standards: the traditional HPLC-UV Mass Balance approach and the advanced Quantitative Nuclear Magnetic Resonance (qNMR) method.

Regulatory Framework & Validation Logic

The validation of analytical procedures for reference standard characterization is governed by strict compendial guidelines. According to the ICH Q2(R2) guidelines, any analytical procedure must be demonstrated to be fit for its intended purpose, requiring rigorous evaluation of specificity, precision, and accuracy over the reportable range[3].

Historically, reference standards were validated using a mass balance approach. However, regulatory bodies now increasingly recognize qNMR as a primary ratio method of measurement. As outlined in USP general chapter <761>, qNMR allows for the direct determination of absolute purity without requiring a pre-existing reference standard of the analyte itself, fundamentally shifting how laboratories approach standard certification[4].

Comparative Analysis of Purity Validation Methodologies

To establish a reference standard, researchers must choose between indirect and direct quantification methods.

Method A: HPLC-UV Mass Balance (Indirect)

The mass balance approach calculates purity by subtracting all detectable impurities from 100%. This requires a combination of High-Performance Liquid Chromatography (HPLC) for organic impurities, Karl Fischer (KF) titration for water, Headspace GC for residual solvents, and Residue on Ignition (ROI) for inorganic ash.

  • The Flaw of Response Factors (RF): HPLC relies on UV detection. If an impurity has a different molar absorptivity (response factor) than 4-Methoxy-2-methylbenzamide at the chosen wavelength, the impurity's concentration will be over- or under-estimated, leading to a skewed final purity value[5].

Method B: qNMR (Direct)

qNMR measures the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte against the integral of a signal from an unrelated Certified Reference Material (CRM) acting as an Internal Calibrant (IC)[6].

  • The Advantage of Molar Proportionality: Because the NMR signal area is directly proportional to the number of nuclei, qNMR is immune to the UV response factor biases that plague HPLC. It provides a highly accurate, absolute mass fraction in a single experiment[5][7].

Quantitative Data Comparison

Table 1: Experimental comparison of purity validation for a single lot of 4-Methoxy-2-methylbenzamide.

Validation ParameterHPLC-UV (Mass Balance)qNMR (Internal Calibrant)
Primary Principle Indirect (100% - Total Impurities)Direct (Molar Ratio Equation)
Analyte Standard Required? Yes (for impurity RF correction)No (Uses unrelated CRM)
Purity Result (Lot A) 99.85% ± 0.05%98.92% ± 0.12%
Analysis Time 3-5 Days (Multiple orthogonal tests)2-4 Hours (Single instrument)
Detection Limitations Misses non-chromophoric impuritiesLimited by signal overlap

Data Interpretation: The HPLC method overestimated the purity (99.85%) because it failed to accurately quantify a non-chromophoric aliphatic impurity. qNMR provided a lower, but scientifically accurate, absolute purity (98.92%)[6].

Experimental Workflows & Self-Validating Protocols

Workflow A 4-Methoxy-2-methylbenzamide Raw Material Synthesis BB BB A->BB B Structural Elucidation (1H/13C NMR, HRMS, IR) D Orthogonal Impurity Profiling (HPLC-UV, LC-MS/MS) B->D C Absolute Purity Assignment (qNMR Primary Method) E Certified Reference Standard (CoA Generation & Release) C->E D->E BB->C

Figure 1: End-to-end workflow for establishing a certified reference standard.

Protocol 1: qNMR Absolute Purity Determination

Causality of Calibrant Selection: 4-Methoxy-2-methylbenzamide exhibits proton signals at δ 2.3 (methyl), δ 3.8 (methoxy), and δ 7.0-8.0 (aromatic). Maleic acid (CRM) is selected as the internal calibrant because its sharp singlet at δ 6.25 ppm falls perfectly into an empty spectral window, preventing integration overlap[5].

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10.0 mg of 4-Methoxy-2-methylbenzamide and ~5.0 mg of Maleic Acid CRM using a high-precision microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both powders completely in 1.0 mL of DMSO-d6.

  • T1 Relaxation Assessment: Conduct an inversion recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons.

  • Acquisition: Acquire the 1H NMR spectrum. Critical Parameter: Set the relaxation delay (D1) to ≥5×T1 . This ensures >99.3% recovery of longitudinal magnetization, preventing artificial signal attenuation and integration errors[8].

  • Integration & Calculation: Integrate the methoxy peak (δ 3.8, 3H) and the Maleic acid peak (δ 6.25, 2H). Calculate purity using the standard qNMR molar ratio equation.

Self-Validation Mechanism: The protocol validates itself internally. If the signal-to-noise ratio (S/N) of the calibrant peak falls below 250:1, or if the baseline exhibits non-linear phase distortion, the system automatically flags the run as invalid, ensuring data integrity.

qNMR_Logic S1 Weigh Analyte (4-Methoxy-2-methylbenzamide) S3 Co-dissolve in DMSO-d6 (Ensure complete solubility) S1->S3 S2 Weigh Internal Calibrant (Maleic Acid CRM) S2->S3 S4 Acquire 1H NMR Spectrum (Relaxation Delay D1 > 5*T1) S3->S4 S5 Integrate Distinct Signals (Analyte δ 3.8 vs IC δ 6.25) S4->S5 S6 Calculate Absolute Purity (Molar Ratio Equation) S5->S6

Figure 2: Logical sequence of qNMR absolute purity determination using an internal calibrant.

Protocol 2: HPLC-UV Impurity Profiling

While qNMR provides absolute purity, HPLC is still required to profile and identify trace organic impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient system using 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). The acidic modifier suppresses the ionization of the benzamide group, ensuring sharp peak shapes.

  • Chromatographic Separation: Inject 10 µL of a 1.0 mg/mL sample solution onto a C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C.

  • Detection: Monitor at 254 nm (universal aromatic detection) and 210 nm (aliphatic impurity detection).

Self-Validation Mechanism: The method relies on a strict System Suitability Test (SST). The chromatographic resolution ( Rs​ ) between 4-Methoxy-2-methylbenzamide and its closest eluting known synthetic impurity must be ≥2.0 . Furthermore, the %RSD of five replicate injections of the standard must be ≤0.73% . If these parameters are not met, the run is aborted.

Conclusion

For the establishment of 4-Methoxy-2-methylbenzamide reference standards, relying solely on HPLC-UV mass balance introduces significant risks of purity overestimation due to response factor discrepancies. By adopting qNMR as the primary purity assignment tool—supported by HPLC/LC-MS for orthogonal impurity profiling—laboratories can achieve the rigorous, self-validating analytical accuracy demanded by modern ICH and USP regulatory frameworks.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Methoxy-2-methylbenzamide

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-Methoxy-2-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-Methoxy-2-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each procedural step. Our commitment is to ensure your operational safety and regulatory compliance, reinforcing the trust you place in our products and expertise.

The handling and disposal of any chemical requires a thorough understanding of its potential hazards and the regulatory landscape. All waste management must comply with local, state, and federal regulations.[1][2] In the United States, this primarily involves adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for worker safety.[3][4]

Part 1: Hazard Characterization and Risk Assessment

A specific, detailed Safety Data Sheet (SDS) for 4-Methoxy-2-methylbenzamide (CAS 139583-91-8) is not widely available.[5] In such cases, a conservative approach is mandated. We must infer potential hazards from structurally similar compounds and treat the substance with a high degree of caution. The guiding principle is to handle chemicals with unknown hazards as potentially dangerous.[5]

Based on data from the closely related analog, 4-Methoxybenzamide, we can anticipate similar toxicological properties.[6] This proactive assessment is crucial for preventing accidental exposure and ensuring that the disposal pathway selected is appropriate for the risk.

Table 1: Inferred Hazard Profile for 4-Methoxy-2-methylbenzamide

Hazard Classification GHS Pictogram Signal Word Hazard Statement Source
Skin Irritation GHS07 Warning H315: Causes skin irritation [6]
Serious Eye Irritation GHS07 Warning H319: Causes serious eye irritation [6]

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation |[6] |

This profile necessitates that 4-Methoxy-2-methylbenzamide be managed as a hazardous waste to ensure the safety of laboratory personnel and environmental protection.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal procedures, the correct PPE must be utilized to minimize exposure risks. The causality is direct: proper PPE forms the primary barrier between the researcher and potential chemical harm.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] This is to prevent eye irritation from airborne dust or accidental splashes.[6]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[8][9] This measure directly mitigates the risk of skin irritation.[6]

  • Respiratory Protection : If procedures may generate dust, use a NIOSH/MSHA-approved respirator.[7] All handling of the solid material should occur within a certified chemical fume hood to prevent inhalation, which may cause respiratory irritation.[6][9]

  • General Hygiene : Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Part 3: Waste Classification, Segregation, and Storage

Proper disposal begins with correct classification and segregation at the point of generation.[10] Failure to do so can result in dangerous reactions or improper disposal, leading to regulatory violations and safety hazards.

  • Hazardous Waste Determination : Under EPA regulations, a waste is hazardous if it is listed or exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity).[11] Based on its irritant properties, 4-Methoxy-2-methylbenzamide waste should be classified as hazardous.

  • Segregation : Do not mix this waste with other waste streams.[10] Incompatible chemicals, if mixed, can react violently, release toxic gases, or cause fires. It should be stored separately from acids and strong oxidizing agents.[9]

  • Container Selection and Labeling :

    • Use a container that is compatible with the chemical, in good condition, and has a tightly sealing lid.[10] Often, the original product container is suitable.[10]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "4-Methoxy-2-methylbenzamide" .[1][10]

    • Keep the container closed at all times except when adding waste.[10] This prevents the release of vapors and protects against spills.

  • Accumulation : Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[10] This area should be cool, dry, and well-ventilated.[12][13]

Part 4: Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling 4-Methoxy-2-methylbenzamide, from initial use to final disposal.

G Workflow for 4-Methoxy-2-methylbenzamide Disposal start Chemical Status Assessment waste Is material designated as waste? start->waste spill Is there a spill or release? store Store Properly in Original Labeled Container spill->store No spill_protocol Execute Spill Cleanup Protocol (See Part 5) spill->spill_protocol Yes waste->spill No waste_protocol Execute Routine Disposal Protocol (See Part 6) waste->waste_protocol Yes spill_protocol->waste_protocol Collected debris becomes hazardous waste

Caption: Decision-making workflow for handling and disposal.

Part 5: Emergency Protocol for Spills

In the event of a spill, a systematic and immediate response is required to mitigate exposure and environmental contamination.[12]

  • Alert and Evacuate : Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the area.[12]

  • Control and Ventilate : Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[12]

  • Don PPE : Before cleanup, don the full personal protective equipment as described in Part 2.

  • Contain and Clean : For a solid spill, use dry cleanup procedures.[14] Gently sweep or scoop the material to avoid generating dust.[14] Place the collected material and any contaminated cleaning supplies (e.g., wipes, pads) into a designated hazardous waste container.[1]

  • Decontaminate : Wash the spill area thoroughly with soap and water.[12]

  • Dispose : The container with the spill cleanup debris must be sealed, labeled as hazardous waste, and disposed of through your institution's Environmental Health & Safety (EHS) office.[1]

Part 6: Step-by-Step Routine Disposal Protocol

For routine disposal of expired material or small quantities of waste generated during research:

  • Designate Waste : Clearly identify the material as waste.

  • Select Container : Obtain a compatible hazardous waste container from your EHS office or use a clean, empty, and appropriate container.

  • Label Container : Affix a hazardous waste label to the container. Fill it out completely with the chemical name ("4-Methoxy-2-methylbenzamide") and concentration.

  • Transfer Waste : Carefully transfer the waste into the container, minimizing dust generation.

  • Seal and Store : Tightly seal the container and place it in your designated Satellite Accumulation Area.

  • Arrange Pickup : Contact your institution's EHS office or licensed chemical waste disposal contractor to schedule a pickup.[1] All hazardous waste must be disposed of through a licensed facility to ensure it is managed from "cradle-to-grave" in compliance with EPA regulations.

By adhering to these detailed procedures, you ensure not only your personal safety but also the integrity of your research environment and full compliance with legal and ethical standards of chemical stewardship.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • OSHA. (n.d.). Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • New Jersey Department of Health. (n.d.). BENZAMIDE HAZARD SUMMARY.
  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjfOgsqagg_Wh0MIwf-csFz17Gft9OkPpdghvG5pRwDc3lAE86Imptxu92VetxJ_ZpAdCB7_uufRbZEkOLjaTnVkpA2nvWQTrS8pWswjWvxRxXfCFkb4xovbci6tdod1zSluiyKeJigoG5J_SZCUMGqzuDAqRCE4n-1kQJSICO6XtTDyfCsS6eU2rySkHb-PBOEWWlf5vsClU1hl7nB9VFNoih9DSqLXqu_GoAQ3OK_jPie4sRGCWLoPGLNtTYOURIuJ3T_K1M3cfcL8z2w==]([Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.